molecular formula C12H10N2O4S B1594419 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid CAS No. 2918-83-4

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid

Cat. No.: B1594419
CAS No.: 2918-83-4
M. Wt: 278.29 g/mol
InChI Key: CNYMBHPFLJWLJW-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid is a chemical compound characterized by its unique structure, which includes a diazenyl group attached to a benzene ring substituted with a hydroxyl group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid typically involves diazotization reactions. One common method is the diazotization of 4-aminophenol followed by coupling with benzenesulfonic acid. The reaction conditions include the use of nitrous acid (HNO2) and an acid catalyst under cold conditions to form the diazonium salt, which then reacts with benzenesulfonic acid to produce the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization reactions with stringent control of temperature and pH to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

  • Reduction: The diazenyl group can be reduced to form an amine.

  • Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Amines

  • Substitution: Sulfonamide derivatives

Scientific Research Applications

4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of sulfonic acid groups on biological systems.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-[(4-Hydroxyphenyl)azo]benzenesulfonic acid

  • 4-[(4-Hydroxyphenyl)diazenyl]benzoic acid

  • 4-[(4-Hydroxyphenyl)azo]benzoic acid

Uniqueness: 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its sulfonic acid group provides strong acidity and solubility in water, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18/h1-8,15H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYMBHPFLJWLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501222303
Record name 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
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Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2918-83-4
Record name 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2918-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Hydroxyazobenzene-4-sulphonic acid
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Record name NSC3792
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Record name 4-[2-(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid
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Record name 4'-hydroxyazobenzene-4-sulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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